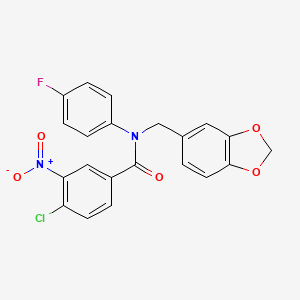

![molecular formula C12H7Cl2F3N4O2S2 B3042677 3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 650592-10-2](/img/structure/B3042677.png)

3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

The compound “3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

3- (4-Methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline is a white to light grey to light yellow powder to crystals with a melting point of 130 °C .Applications De Recherche Scientifique

- This compound exhibits potential antimicrobial activity due to its structural features. Researchers have explored its effectiveness against various bacteria, fungi, and other microorganisms. Further studies could investigate its mechanism of action and potential applications in drug development .

- The trifluoromethyl group and imidazole moiety in the compound suggest anti-inflammatory properties. Researchers might explore its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory mechanisms could lead to therapeutic applications .

- Compounds with imidazole and pyrazole scaffolds often exhibit anticancer potential. Investigating the effects of this compound on cancer cell lines, tumor growth, and apoptosis pathways could reveal its suitability for targeted therapies .

- The sulfonyl group in the compound suggests potential enzyme inhibition. Researchers could explore its interactions with specific enzymes, such as kinases or proteases, to identify novel drug targets or enzyme inhibitors .

- Researchers may study the crystal structure of related imidazole derivatives to understand their packing arrangements, intermolecular interactions, and solid-state properties. This information can guide material design and crystal engineering .

- Investigating the synthetic route to prepare this compound could contribute to the development of efficient and scalable methods for its production. Researchers might explore modifications to improve yield, selectivity, or sustainability .

- Given the compound’s diverse functional groups, it could be evaluated for pesticidal or herbicidal activity. Researchers might assess its effects on plant growth, pests, and weed control .

- Detailed studies on absorption, distribution, metabolism, excretion, and toxicity are essential for any potential drug candidate. Researchers could investigate the compound’s pharmacokinetic properties and safety profiles .

Antimicrobial Properties

Anti-Inflammatory Effects

Cancer Research

Enzyme Inhibition

Material Science and Crystallography

Synthetic Methodology

Agrochemical Applications

Pharmacokinetics and Toxicology

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

For instance, the imidazole ring is known to be an important synthon in the development of new drugs . The presence of the trifluoromethyl group, with its strong electron-withdrawing effect, could also influence the compound’s interactions with its targets .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that this compound could affect multiple pathways .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution. The presence of the trifluoromethyl group could also influence the compound’s metabolism and excretion .

Result of Action

Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

Propriétés

IUPAC Name |

3-[5-(4,5-dichloroimidazol-1-yl)sulfonylthiophen-2-yl]-1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2F3N4O2S2/c1-20-8(12(15,16)17)4-6(19-20)7-2-3-9(24-7)25(22,23)21-5-18-10(13)11(21)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRMCAMTQNZHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(S2)S(=O)(=O)N3C=NC(=C3Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)

![2,2-Dibromo-1-[5-(2,4-difluorophenyl)-2-furyl]ethan-1-one](/img/structure/B3042595.png)

![5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole](/img/structure/B3042598.png)

![2-[4-(Methylthio)-1,2,3,6-tetrahydro-1,3,5-triazin-1-yl]ethan-1-ol hydrobromide](/img/structure/B3042599.png)

![4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide](/img/structure/B3042600.png)

![5-chloro-4-[({[(isopropylamino)carbonyl]oxy}imino)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B3042602.png)

![5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide](/img/structure/B3042604.png)

![3-[(2-Chloroacetyl)amino]-5-(4-fluorophenyl)thiophene-2-carboxamide](/img/structure/B3042605.png)

![N1-[4-(4-fluorophenyl)-6-methoxypyrimidin-2-yl]-2,2-dichloroacetamide](/img/structure/B3042607.png)

![3-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(5-chloro-1,3-dimethylpyrazol-4-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B3042608.png)

![5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042611.png)

![Methyl 2-(2-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}hydrazino)-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3042613.png)

![N1-[2-({2-hydroxy-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thio)phenyl]-2-methylpropanamide](/img/structure/B3042617.png)